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molecular formula C12H8O3 B1580921 1,8-Naphthalaldehydic acid CAS No. 5811-87-0

1,8-Naphthalaldehydic acid

Cat. No. B1580921
M. Wt: 200.19 g/mol
InChI Key: HLHDIWAOQIRETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036829

Procedure details

Prepared by the action of formalin and potassium hydroxide on peri-naphthaldehydic acid by the method of Fuson et. al. (J. Amer. Chem. Soc. 71, 1870).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[OH-].[K+].[CH:5]1[CH:10]=[C:9]([CH:11]=O)[C:8]2[C:13]([C:17]([OH:19])=[O:18])=[CH:14][CH:15]=[CH:16][C:7]=2[CH:6]=1>>[CH2:11]1[O:19][C:17](=[O:18])[C:13]2=[CH:14][CH:15]=[CH:16][C:7]3=[C:8]2[C:9]1=[CH:10][CH:5]=[CH:6]3 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1C2=CC=CC3=C2C(=CC=C3)C(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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